molecular formula C15H16N2O4S B11020587 N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-alanine

N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-alanine

Cat. No.: B11020587
M. Wt: 320.4 g/mol
InChI Key: ALPBBNTVGPMFIG-VIFPVBQESA-N
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Description

(2S)-2-({[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the methoxyphenyl group. The final step involves the coupling of the thiazole derivative with a propanoic acid precursor under specific reaction conditions, such as the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-({[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PROPANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of (2S)-2-({[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-({[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)BUTANOIC ACID: Similar structure with a butanoic acid moiety instead of propanoic acid.

    (2S)-2-({[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)ACETIC ACID: Similar structure with an acetic acid moiety instead of propanoic acid.

Uniqueness

The uniqueness of (2S)-2-({[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)PROPANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

(2S)-2-[[2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid

InChI

InChI=1S/C15H16N2O4S/c1-8-12(13(18)16-9(2)15(19)20)22-14(17-8)10-4-6-11(21-3)7-5-10/h4-7,9H,1-3H3,(H,16,18)(H,19,20)/t9-/m0/s1

InChI Key

ALPBBNTVGPMFIG-VIFPVBQESA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NC(C)C(=O)O

Origin of Product

United States

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